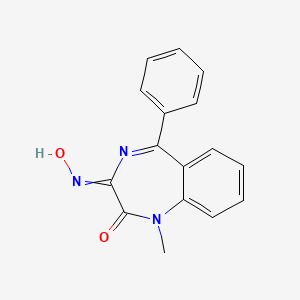

1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime

概要

説明

1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime is a derivative of the benzodiazepine family, which is known for its wide range of pharmacological activities. This compound is characterized by its unique structure, which includes a benzodiazepine core with an oxime functional group. Benzodiazepines are well-known for their use in the treatment of anxiety, insomnia, and other neurological disorders due to their sedative and anxiolytic properties .

準備方法

The synthesis of 1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime typically involves the cyclization of aminobenzophenones. One common method includes the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride, followed by an intramolecular cyclization reaction . Industrial production methods often utilize continuous flow chemistry, which allows for efficient and scalable synthesis of benzodiazepines .

化学反応の分析

1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the oxime group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones, while reduction can produce amines .

科学的研究の応用

Basic Information

- Chemical Formula : C16H14N2O2

- Molecular Weight : 270.30 g/mol

- Melting Point : Data not explicitly available in the sources.

Structural Characteristics

The structure of 1H-1,4-Benzodiazepine-2,3-dione features a benzodiazepine core with a methyl group at the 1-position and a phenyl group at the 5-position, along with an oxime functional group at the 3-position. This unique structure contributes to its biological activity.

Medicinal Chemistry

1H-1,4-Benzodiazepine derivatives are primarily explored for their anxiolytic , sedative , and hypnotic properties. The oxime modification may enhance these effects or reduce side effects associated with traditional benzodiazepines.

Case Study: Anxiolytic Activity

A study investigated the anxiolytic potential of various benzodiazepine derivatives, including oxime compounds. The results indicated that modifications at the oxime position can significantly alter binding affinity to GABA receptors, suggesting potential for developing new anxiolytics with improved safety profiles.

Neuropharmacology

Research indicates that compounds like 1H-1,4-Benzodiazepine-2,3-dione may modulate neurotransmitter systems beyond GABAergic pathways. This broadens their application scope to include treatments for conditions such as depression and schizophrenia.

Case Study: Neurotransmitter Modulation

In vitro studies have shown that certain benzodiazepine derivatives can interact with serotonin receptors. This interaction could lead to novel therapeutic strategies for mood disorders.

Synthesis and Analytical Chemistry

The synthesis of this compound involves specific chemical reactions that can be optimized for yield and purity. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to assess the purity and concentration of synthesized compounds.

作用機序

The mechanism of action of 1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction primarily occurs at the interface between the alpha and beta subunits of the GABA receptor .

類似化合物との比較

1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime can be compared with other benzodiazepine derivatives such as diazepam, oxazepam, and clonazepam. While all these compounds share a common benzodiazepine core, their unique substituents and functional groups confer different pharmacological properties. For instance:

Diazepam: Known for its long-acting anxiolytic effects.

Oxazepam: Preferred for its shorter half-life and use in elderly patients.

Clonazepam: Effective in treating seizure disorders due to its potent anticonvulsant properties.

The uniqueness of this compound lies in its oxime functional group, which may offer distinct pharmacokinetic and pharmacodynamic profiles compared to other benzodiazepines .

生物活性

1H-1,4-Benzodiazepine derivatives are a significant class of compounds known for their diverse biological activities, including anxiolytic, anticonvulsant, and antimicrobial properties. This article focuses on the biological activity of 1H-1,4-benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime , exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound under discussion has the following chemical structure:

- Molecular Formula : C16H14N2O2

- Molecular Weight : 270.30 g/mol

- CAS Number : [insert CAS number if available]

Synthesis

The synthesis of benzodiazepine derivatives typically involves cyclization reactions of appropriate precursors. For example, the synthesis of 1H-1,4-benzodiazepine derivatives can be achieved through condensation reactions involving amino acids or other nitrogen-containing compounds as starting materials .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzodiazepine derivatives. A notable investigation demonstrated that a related compound with a similar structure exhibited significant growth inhibition across multiple human cancer cell lines. The average growth inhibitory concentration (GI50) was reported at 0.24 μM against various tumor types .

Table 1: Antitumor Activity Data

| Compound | Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| 52b | NCI-H522 (lung cancer) | 0.24 | Induces apoptosis and cell cycle arrest |

| 4h | Various | 1.55 | Inhibits protein synthesis |

Antimicrobial Activity

Benzodiazepine derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicated that certain compounds within this class exhibit effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to establish their potency .

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10 |

| Compound B | Escherichia coli | 15 |

The mechanisms by which these compounds exert their biological effects are multifaceted:

- Antitumor Mechanism : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of protein synthesis .

- Antimicrobial Mechanism : The antimicrobial activity is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Studies

- Case Study on Lung Cancer : A study involving xenograft models demonstrated that a benzodiazepine derivative significantly inhibited tumor growth in mice without observable toxic effects. This highlights its potential as a therapeutic agent in oncology .

- Case Study on Antibacterial Efficacy : In vitro assays revealed that certain benzodiazepine derivatives displayed superior antibacterial activity compared to standard antibiotics, suggesting their potential role in treating resistant bacterial infections .

特性

IUPAC Name |

3-hydroxyimino-1-methyl-5-phenyl-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-19-13-10-6-5-9-12(13)14(11-7-3-2-4-8-11)17-15(18-21)16(19)20/h2-10,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAZSWIKBKIQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(=NO)C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401642 | |

| Record name | 1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103373-62-2 | |

| Record name | 1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。